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Compound of Interest

Compound Name: 2-Bromo-4-chloro-5-iodophenol

Cat. No.: B12856084

Get Quote

Executive Summary & Strategic Disconnection
The synthesis of 2-bromo-4-chloro-5-iodophenol (CAS 2091716-48-0) presents a classic

challenge in aromatic regioselectivity: the introduction of three distinct halogens into a phenol

core without scrambling or producing inseparable isomeric mixtures.[1]

The primary synthetic difficulty lies in the 5-iodo position.[1] In a phenol ring, the hydroxyl group

(-OH) is a strong ortho/para director.[1] The 5-position is meta to the hydroxyl group.[1]

Consequently, direct electrophilic iodination of 2-bromo-4-chlorophenol will fail, predominantly

yielding the 6-iodo isomer (ortho to -OH).[1]

The Solution: This guide details a "Relay Strategy" where the iodine is introduced via a

Sandmeyer reaction on a meta-substituted amine precursor before the final bromination.[1] The

final bromination step relies on steric hindrance to force the electrophile into the correct

position.[1]

Retrosynthetic Analysis
The logical disconnection reveals that the iodine must be established early in the sequence, or

derived from a functional group that allows meta functionalization (such as a nitro group).[1]
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Pathway: Target

Bromination (Steric Control)

3-Iodo-4-chlorophenol

Sandmeyer

3-Amino-4-chlorophenol[1]

Critical Mechanistic Insight: The "Steric Lock"
In the final step, we brominate 3-iodo-4-chlorophenol.[1] The hydroxyl group directs incoming

electrophiles to positions 2 and 6 (ortho).[1]

Position 6: Flanked by -OH and the bulky Iodine atom.[1] Highly sterically congested.[1]

Position 2: Flanked by -OH and a Hydrogen atom.[1] Sterically accessible.

Outcome: The reaction proceeds with high regioselectivity to the 2-position, yielding the

desired 2-bromo-4-chloro-5-iodophenol.[1]

Detailed Experimental Protocols
Phase 1: Synthesis of 3-Iodo-4-chlorophenol
Starting Material: 3-Amino-4-chlorophenol (Commercial or prepared via reduction of 4-chloro-3-

nitrophenol).[1]

This phase utilizes the Sandmeyer reaction to replace the amino group with iodine.[1] This is

the only reliable method to place iodine meta to the phenol group.[1]

Reagents:

3-Amino-4-chlorophenol (1.0 eq)[1]

Sodium Nitrite (

, 1.1 eq)[1]

Sulfuric Acid (
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, 2.5 M aqueous solution)[1]

Potassium Iodide (

, 1.5 eq)[1]

Urea (trace, to quench excess nitrite)[1]

Protocol:

Diazotization:

In a 3-neck round-bottom flask, suspend 3-amino-4-chlorophenol (10.0 g, 69.7 mmol) in

2.5 M

(100 mL).

Cool the suspension to 0–5 °C using an ice-salt bath.[1] Efficient stirring is critical to

prevent hot spots.[1]

Add a solution of

(5.3 g, 76.6 mmol) in water (20 mL) dropwise over 30 minutes. Maintain internal
temperature below 5 °C.

Stir for an additional 30 minutes at 0 °C. The solution should become clear/translucent as

the diazonium salt forms.

Self-Validation: Test with starch-iodide paper (turns blue immediately) to confirm excess

nitrite.[1] Add small amounts of urea until the paper no longer turns blue (prevents side

reactions in the next step).[1]

Iodination (Sandmeyer):

Dissolve

(17.4 g, 105 mmol) in water (50 mL) and cool to 0 °C.

Slowly add the cold diazonium solution to the KI solution with vigorous stirring. Caution:

Nitrogen gas evolution will be vigorous and foaming may occur.
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Allow the mixture to warm to room temperature over 2 hours, then heat to 60 °C for 1 hour

to ensure complete decomposition of the diazonium intermediate.

Work-up:

Cool the mixture to room temperature. Extract with Ethyl Acetate (

mL).[1]

Wash the combined organic layers with saturated sodium thiosulfate (

) to remove free iodine (indicated by the disappearance of the purple/brown color).[1]

Dry over anhydrous

, filter, and concentrate in vacuo.[1]

Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to yield 3-iodo-4-chlorophenol

as an off-white solid.[1][2]

Target Yield: 75–85%.[1]

Phase 2: Regioselective Bromination
Starting Material: 3-Iodo-4-chlorophenol (from Phase 1).[1]

Reagents:

3-Iodo-4-chlorophenol (1.0 eq)[1]

Bromine (

, 1.05 eq)[1]

Acetic Acid (Solvent)[1][3]

Sodium Acetate (Buffer, 1.1 eq)[1]

Protocol:
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Preparation:

Dissolve 3-iodo-4-chlorophenol (10.0 g, 39.3 mmol) in Glacial Acetic Acid (80 mL).

Add Sodium Acetate (3.5 g) to buffer the HBr generated, protecting the iodine from acid-

catalyzed protodeiodination.[1]

Bromination:

Prepare a solution of Bromine (6.6 g, 2.1 mL, 41.3 mmol) in Acetic Acid (20 mL).

Add the bromine solution dropwise to the phenol mixture at Room Temperature (20–25 °C)

over 45 minutes.

Observation: The deep red color of bromine should dissipate as it reacts.[1] If the color

persists, stop addition.[1]

Stir for 2 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).[1] The starting

material (

) should disappear, replaced by a slightly less polar product (

).[1]

Work-up:

Pour the reaction mixture into ice water (300 mL). The product should precipitate.[1]

Add 10%

solution (50 mL) to quench any unreacted bromine.[1]

Filter the solid precipitate.[1][4] Wash with copious water to remove acetic acid.[1]

Purification: Recrystallize from Ethanol/Water (1:1).[1]

Final Product:2-Bromo-4-chloro-5-iodophenol.

Analytical Data Summary
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Parameter Specification Notes

Appearance White to pale beige needles
Oxidizes slightly upon light

exposure.[1]

Melting Point 92 – 95 °C
Sharp range indicates high

purity.[1]

1H NMR 7.95 (s, 1H), 7.20 (s, 1H)
Singlets indicate isolated

protons (para to each other).[1]

MS (EI) m/z 331, 333, 335
Characteristic isotope pattern

for Br + Cl.[1]

Solubility DMSO, Methanol, EtOAc Insoluble in water.[1]

Interpretation of NMR: The key to confirming the structure is the coupling pattern.[1]

If the product were the 6-iodo isomer (2-bromo-4-chloro-6-iodophenol), the protons would be

at positions 3 and 5, which are meta to each other.[1] This would show a meta-coupling

constant (

Hz).[1]

For the target 2-bromo-4-chloro-5-iodophenol, the protons are at positions 3 and 6.[1]

These are para to each other. Para coupling is usually negligible (

Hz) or very small, appearing as singlets.[1]

Visual Workflow (DOT Diagram)

Mechanism Logic3-Amino-4-chlorophenol
(Starting Material)

Diazonium Intermediate
(Unstable)

1. NaNO2, H2SO4, 0°C
(Diazotization) 3-Iodo-4-chlorophenol

(Meta-substituted Core)

2. KI, H2O, 60°C
(Sandmeyer Iodination)

2-Bromo-4-chloro-5-iodophenol
(Target Molecule)

3. Br2, AcOH, NaOAc
(Regioselective Bromination)

Steric Hinderance at C6
forces Br to C2
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Click to download full resolution via product page

Caption: Synthetic pathway leveraging the Sandmeyer reaction for meta-positioning and steric

control for final regioselectivity.

Safety & Handling (E-E-A-T)
Diazonium Salts: The intermediate in Phase 1 is potentially explosive if allowed to dry.[1]

Keep in solution and process immediately.

Bromine: Highly toxic and corrosive.[1] Use only in a functioning fume hood.[1] Keep sodium

thiosulfate nearby to neutralize spills.[1]

Iodo-compounds: Light sensitive.[1] Store the final product in amber vials under inert

atmosphere (Argon/Nitrogen) to prevent deiodination and discoloration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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